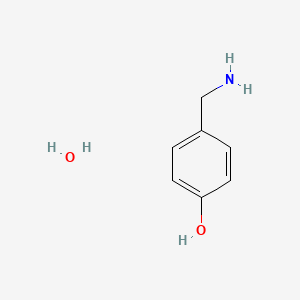

4-Hydroxybenzylamine hydrate

Vue d'ensemble

Description

4-Hydroxybenzylamine hydrate is a chemical compound with the CAS Number: 2006278-39-1 . It has a molecular weight of 141.17 and its IUPAC name is 4-(aminomethyl)phenol hydrate . It is a white to brown solid .

Synthesis Analysis

The synthesis of this compound involves its reaction with formaldehyde . Computational calculations have shown that 4-Hydroxybenzylamine forms dimers in solution by O–H⋯N hydrogen bonds . These dimers are stabilized by π-stacking interactions . The formation of these cyclic dimers leads to the creation of a 12-atom azacyclophane .Molecular Structure Analysis

The molecular formula of this compound is C7H11NO2 . The InChI key is PHUGFJQJJCDBFX-UHFFFAOYSA-N . The SMILES string representation is NCC1=CC=C(O)C=C1 .Chemical Reactions Analysis

The intermolecular interactions of 4-Hydroxybenzylamine and their possible influence on its reaction with formaldehyde have been analyzed . It has been found that 4-Hydroxybenzylamine forms dimers in solution by O–H⋯N hydrogen bonds . These dimers are stabilized by π-stacking interactions .Physical and Chemical Properties Analysis

This compound appears as a white to brown solid . The elemental analysis shows 57.18 to 61.94 % © based on monohydrate .Applications De Recherche Scientifique

Dietary Source of Bioactive Compounds

4-Hydroxybenzylamine is known to be produced in Sinapis alba plants and may act as a dietary source of bioactive compounds. This has generated interest due to the potential health-promoting effects of these compounds. A metabolic pathway for the formation of 4-hydroxybenzylamine in S. alba plants involves a reaction between l-glutamine and 4-hydroxybenzyl carbocation derived from sinalbin (Frandsen et al., 2020).

Enzyme Inhibition

4-Hydroxybenzylamine has been examined as an inhibitor for GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH). The molecule's structure, particularly the presence of a benzene ring, is important for enzyme inhibition. The inhibitory effects suggest potential use in designing novel GABA-T inhibitors (Tao et al., 2006).

Occurrence in Sinapis Species

4-Hydroxybenzylamine has been identified in Sinapis alba L. and S. arvensis L. along with N5-(4-hydroxybenzyl) glutamine and sinalbin. Its occurrence in these species has implications for chemotaxonomy, glucosinolate catabolism, and amine metabolism (Larsen et al., 1984).

Pharmacological Role in Cardiovascular Diseases

4-Hydroxybenzylamine's role in myocardial infarction (MI) therapy has been explored. It was found to improve heart function and reduce MI-induced cardiac remodeling, oxidative stress, apoptosis, and inflammation in mice. This suggests its potential in MI therapy (Guo et al., 2022).

Antimicrobial Activity

A series of 4-hydroxybenzylidene hydrazides demonstrated in vitro antimicrobial activity, particularly compounds with specific substituents on the phenyl ring. The antimicrobial activity was correlated with topological parameters, indicating the potential of 4-hydroxybenzylamine derivatives in antimicrobial applications (Kumar et al., 2011).

Safety and Hazards

4-Hydroxybenzylamine hydrate causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Mécanisme D'action

Target of Action

4-Hydroxybenzylamine hydrate, also known as 4-Aminomethylphenol hydrate , is a small molecule that primarily targets Trypsin-1 and Trypsin-2 . Trypsin is a serine protease found in the digestive system where it breaks down proteins. It plays a crucial role in physiological and cellular processes.

Mode of Action

It’s known that it forms dimers in solution by o–h⋯n hydrogen bonds . These dimers are stabilized by intermolecular interactions, which may influence the course of 4-Hydroxybenzylamine’s reaction with other molecules .

Biochemical Pathways

It’s known to be involved in the formation of dimers in solution

Pharmacokinetics

It’s known that the compound is absorbed within 2 hours of administration, has a half-life of 210–327 hours, and an accumulation ratio of 138–152 . These properties suggest that the compound has good bioavailability.

Result of Action

It’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that the compound interacts with cellular components, leading to physiological responses.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it’s recommended to store the compound at a temperature of +4°C to maintain its stability . Furthermore, the compound’s action may be affected by the pH of the environment, as it forms dimers in solution via hydrogen bonds

Analyse Biochimique

Biochemical Properties

It is known that 4-Hydroxybenzylamine hydrate can form dimers in solution by O–H⋯N hydrogen bonds . These dimers are stabilized by π-stacking interactions .

Molecular Mechanism

It is known that this compound forms dimers in solution through O–H⋯N hydrogen bonds . These dimers are stabilized by π-stacking interactions

Propriétés

IUPAC Name |

4-(aminomethyl)phenol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.H2O/c8-5-6-1-3-7(9)4-2-6;/h1-4,9H,5,8H2;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUGFJQJJCDBFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

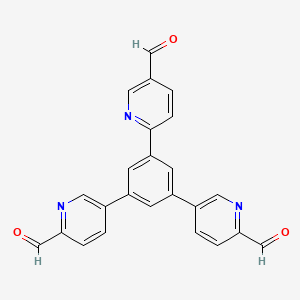

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3069125.png)

![1,2-Benzenediamine, N1-[(9R)-6'-methoxycinchonan-9-yl]-4-(trifluoromethyl)-](/img/structure/B3069130.png)